molecular formula C9H10N4O B1621699 Bis(1-methyl-1H-imidazol-2-yl)methanone CAS No. 62366-40-9

Bis(1-methyl-1H-imidazol-2-yl)methanone

Cat. No. B1621699
CAS RN: 62366-40-9
M. Wt: 190.2 g/mol
InChI Key: BBDFYGQFWQRHFH-UHFFFAOYSA-N
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Description

“Bis(1-methyl-1H-imidazol-2-yl)methanone” is a chemical compound with the molecular formula C9H12N4 . It is a solid substance at room temperature . It is also known by its IUPAC name, 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazole .


Molecular Structure Analysis

The molecular structure of “Bis(1-methyl-1H-imidazol-2-yl)methanone” is characterized by its molecular formula C9H12N4 . The InChI code for this compound is 1S/C9H12N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-6H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“Bis(1-methyl-1H-imidazol-2-yl)methanone” is a solid substance at room temperature . It has a molecular weight of 176.22 .

Scientific Research Applications

Pharmaceutical Synthesis

Bis(1-methyl-1H-imidazol-2-yl)methanone serves as a precursor in the synthesis of various pharmaceutical compounds. Its imidazole ring is a core structure in many drugs due to its resemblance to the fundamental building blocks of biological molecules. For instance, it’s used in the synthesis of compounds with anti-tubercular activity against Mycobacterium tuberculosis .

Antimicrobial Agents

The imidazole moiety of Bis(1-methyl-1H-imidazol-2-yl)methanone is known for its antimicrobial properties. It’s incorporated into the structure of drugs that exhibit antibacterial, antifungal, and antiprotozoal activities, making it valuable in the development of new antimicrobial therapies .

Cancer Research

Imidazole derivatives, including Bis(1-methyl-1H-imidazol-2-yl)methanone, are explored for their potential antitumor properties. They are studied for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, contributing to the development of novel anticancer drugs .

Chemical Sensing

This compound is utilized as a highly selective colorimetric indicator for Fe (II) in aqueous samples. Its ability to bind selectively to iron ions allows it to be used in the detection and quantification of iron in biological and environmental samples .

Enzyme Inhibition

Research into enzyme inhibitors often involves imidazole derivatives due to their ability to interact with the active sites of enzymes. Bis(1-methyl-1H-imidazol-2-yl)methanone can be used to design inhibitors that target specific enzymes implicated in disease processes .

Proton Pump Inhibitors

The imidazole ring is a key component in the structure of proton pump inhibitors like omeprazole and pantoprazole. Derivatives of Bis(1-methyl-1H-imidazol-2-yl)methanone may be synthesized to develop new drugs that can effectively reduce stomach acid production .

Anti-inflammatory Agents

Compounds containing the imidazole ring, such as Bis(1-methyl-1H-imidazol-2-yl)methanone, are investigated for their anti-inflammatory properties. They may play a role in the synthesis of medications aimed at treating inflammatory conditions .

Neurological Disorders

Imidazole derivatives are also being studied for their therapeutic potential in neurological disorders. They may influence neurotransmitter systems or protect neural cells from damage, which is crucial for treating conditions like Alzheimer’s disease and Parkinson’s .

Safety and Hazards

“Bis(1-methyl-1H-imidazol-2-yl)methanone” is associated with certain safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Mechanism of Action

Target of Action

Bis(1-methyl-1H-imidazol-2-yl)methanone is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .

Mode of Action

It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . For instance, some imidazole derivatives have been found to inhibit cell death when administered in cell culture or in vivo .

Biochemical Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures , suggesting that it may interact with these biochemical pathways.

Pharmacokinetics

It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability. Its melting point is 151.2-153.0 °C, and its predicted boiling point is 414.1±28.0 °C .

Result of Action

Some analogues of this compound have been found to inhibit cell death . This suggests that Bis(1-methyl-1H-imidazol-2-yl)methanone may have similar effects.

Action Environment

It’s known that the compound is stable under normal operating conditions . Direct contact with the compound may cause irritation to the skin, eyes, and respiratory tract . Therefore, appropriate laboratory safety procedures and personal protective equipment should be used when handling this compound .

properties

IUPAC Name

bis(1-methylimidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-12-5-3-10-8(12)7(14)9-11-4-6-13(9)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDFYGQFWQRHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404680
Record name Bis(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1-methyl-1H-imidazol-2-yl)methanone

CAS RN

62366-40-9
Record name Bis(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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